cis- vs. trans-Suffruticosol D: Head-to-Head Cytotoxicity IC50 Comparison Across Four Human Cancer Cell Lines
In the single most definitive comparative study, Almosnid et al. (2016) directly compared cis- and trans-suffruticosol D under identical 48-h AlamarBlue viability assay conditions. trans-Suffruticosol D exhibited lower IC50 values across all four cancer lines tested [1]. Specifically, in MCF-7 breast cancer cells, the potency difference was most pronounced: cis-SD (46.8 ± 3.3 µM) vs. trans-SD (15.8 ± 1.6 µM), representing a ~3.0-fold difference. In A549 lung cancer cells, cis-SD (17.1 ± 1.0 µM) was ~1.4-fold less potent than trans-SD (11.9 ± 1.2 µM). The authors explicitly concluded that trans-suffruticosol D is more potent than cis-suffruticosol D [1].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer and normal cell lines |
|---|---|
| Target Compound Data | cis-Suffruticosol D: A549 = 17.1±1.0 µM; BT20 = 13.4±2.5 µM; MCF-7 = 46.8±3.3 µM; U2OS = 24.6±4.4 µM; HPL1A (normal lung) = 177.5±9.3 µM; HMEC (normal breast) = 269.5±2.2 µM |
| Comparator Or Baseline | trans-Suffruticosol D: A549 = 11.9±1.2 µM; BT20 = 9.9±3.8 µM; MCF-7 = 15.8±1.6 µM; U2OS = 11.3±2.3 µM; HPL1A = 78.3±6.1 µM; HMEC = 146.3±2.7 µM |
| Quantified Difference | cis-SD is 1.4-fold (A549), 1.4-fold (BT20), 3.0-fold (MCF-7), and 2.2-fold (U2OS) less potent than trans-SD in cancer cells; similarly 2.3-fold and 1.8-fold less potent in normal HPL1A and HMEC cells, respectively |
| Conditions | 48-hour treatment; AlamarBlue viability assay; triplicate experiments; mean ± SD reported |
Why This Matters
Researchers requiring a stereochemically defined, lower-potency resveratrol trimer for dose-response bracketing, isomer-specific SAR studies, or as a comparator arm in oligostilbene screening must procure the cis isomer specifically — trans-suffruticosol D will not serve as a potency-matched substitute.
- [1] Almosnid NM, Gao Y, He C, Park HS, Altman E. In vitro antitumor effects of two novel oligostilbenes, cis- and trans-suffruticosol D, isolated from Paeonia suffruticosa seeds. Int J Oncol. 2016 Feb;48(2):646-56. doi: 10.3892/ijo.2015.3269. PMID: 26647827. Table I. View Source
